molecular formula C17H24O4 B12566880 Heptyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate CAS No. 296250-88-9

Heptyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Cat. No.: B12566880
CAS No.: 296250-88-9
M. Wt: 292.4 g/mol
InChI Key: SSBULSJFXZZKJH-UHFFFAOYSA-N
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Description

Heptyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is an ester derivative of hydroxycinnamic acid. This compound is known for its potential antioxidant properties and is often studied for its biological activities. It is structurally characterized by a heptyl ester group attached to a 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heptyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid with heptanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the esterification process. The use of catalysts such as immobilized enzymes can also be employed to enhance the reaction efficiency and selectivity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: The compound can be reduced at the double bond in the prop-2-enoate moiety, resulting in the formation of saturated esters.

    Substitution: The methoxy group on the aromatic ring can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Quinones and related oxidized derivatives.

    Reduction: Saturated esters.

    Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

Heptyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has been explored for various scientific research applications:

    Chemistry: Used as a model compound to study esterification and transesterification reactions.

    Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.

    Medicine: Studied for its anti-inflammatory and anticancer activities due to its ability to modulate oxidative stress pathways.

    Industry: Utilized in the formulation of cosmetic products for its potential skin-protective effects.

Mechanism of Action

The biological effects of Heptyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate are primarily attributed to its antioxidant activity. The compound can donate hydrogen atoms from its phenolic hydroxyl group to neutralize free radicals. This action helps in reducing oxidative stress and preventing cellular damage. Additionally, it may interact with molecular targets such as nuclear factor erythroid 2-related factor 2 (Nrf2) to activate antioxidant response elements and enhance the expression of detoxifying enzymes.

Comparison with Similar Compounds

Heptyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate can be compared with other ester derivatives of hydroxycinnamic acid, such as:

    Methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate: Similar structure but with a methyl ester group instead of a heptyl group. It has comparable antioxidant properties but different solubility and bioavailability.

    Ethyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate: Another ester derivative with an ethyl group. It shares similar biological activities but may differ in its pharmacokinetic profile.

The uniqueness of this compound lies in its longer alkyl chain, which can influence its lipophilicity, membrane permeability, and overall bioactivity.

Properties

CAS No.

296250-88-9

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

heptyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C17H24O4/c1-3-4-5-6-7-12-21-17(19)11-9-14-8-10-15(18)16(13-14)20-2/h8-11,13,18H,3-7,12H2,1-2H3

InChI Key

SSBULSJFXZZKJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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